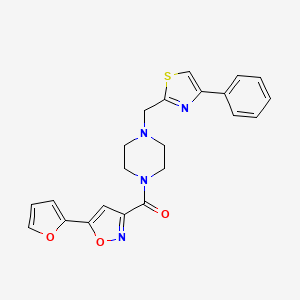
(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a furan, an isoxazole, a thiazole, and a piperazine ring . These types of compounds are often found in pharmaceuticals and other biologically active substances.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and isoxazole rings might be formed using condensation reactions or cyclization reactions . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be arranged in a specific spatial configuration to maximize stability and minimize steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic substitution or oxidation reactions. The isoxazole ring might be susceptible to reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific arrangement of its atoms would all play a role .Scientific Research Applications
Anticancer Activity
The isoxazole scaffold has been explored extensively for its anticancer properties. Researchers have synthesized derivatives with varying substituents on the isoxazole ring, leading to compounds that exhibit cytotoxic effects against cancer cells . Investigating the specific impact of our compound on different cancer cell lines could provide valuable insights.
Antimicrobial Properties
Isoxazole derivatives have demonstrated antimicrobial activity against bacteria and fungi. Our compound’s unique combination of functional groups may contribute to its effectiveness against pathogens. In vitro studies could assess its potential as an antimicrobial agent .
Anti-Inflammatory Effects
Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. The literature suggests that certain isoxazole derivatives possess anti-inflammatory activity . Investigating our compound’s effects on inflammatory pathways could be enlightening.
Antiviral Potential
Isoxazoles have also been explored as antiviral agents. While specific studies on our compound are lacking, its structural features warrant investigation. In vitro assays against viral strains could reveal its efficacy .
Analgesic Properties
The isoxazole ring system has been associated with analgesic effects. Although direct evidence for our compound is scarce, its structural similarity to known analgesics suggests potential in this area. Preclinical studies could validate its analgesic activity .
Immunomodulation
Immunosuppressant properties are crucial for managing autoimmune disorders and organ transplantation. Isoxazole derivatives have been investigated as immunomodulators . Assessing our compound’s impact on immune responses could be enlightening.
Future Directions
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-22(17-13-20(29-24-17)19-7-4-12-28-19)26-10-8-25(9-11-26)14-21-23-18(15-30-21)16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYWVGLOSPEPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)

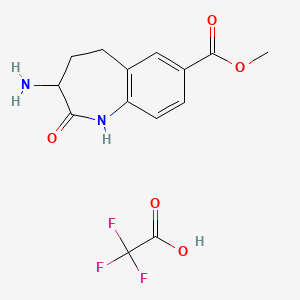

![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)
![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
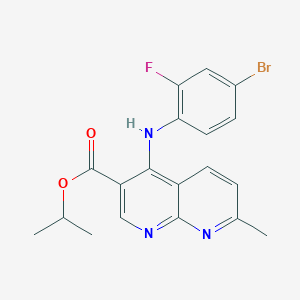
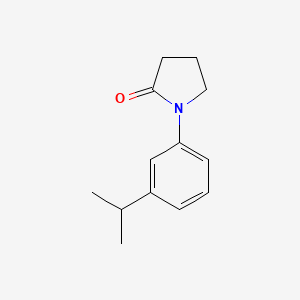
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)
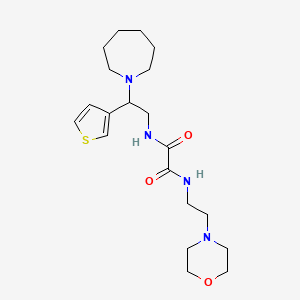
![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)
![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)